molecular formula C9H9Cl2N3O2 B12313440 2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride

2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride

Katalognummer: B12313440
Molekulargewicht: 262.09 g/mol
InChI-Schlüssel: YVRQDYHQVGLHTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride is a sophisticated bifunctional heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. The molecular architecture of this compound, which integrates imidazole and pyridine pharmacophores, is a privileged scaffold in the design of bioactive molecules . Imidazole rings are prevalent in nature, found in amino acids like histidine, and are known to participate in key biochemical interactions, such as coordination with metal ions and hydrogen bonding, due to their amphoteric and hydrogen-bonding capabilities . Fused imidazole-pyridine systems, in particular, have demonstrated a wide spectrum of pharmacological activities in scientific literature, serving as core structures in compounds investigated as protein kinase inhibitors for oncology research, antimicrobial agents, and modulators of central nervous system targets . The carboxylic acid functional group provides a versatile handle for synthetic elaboration via amide coupling or esterification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . The dihydrochloride salt form enhances the compound's solubility in aqueous and polar solvents, facilitating its use in various biological assay systems. This compound is intended for use in exploratory research to develop novel therapeutic agents and probe biochemical mechanisms.

Eigenschaften

Molekularformel

C9H9Cl2N3O2

Molekulargewicht

262.09 g/mol

IUPAC-Name

2-pyridin-4-yl-1H-imidazole-5-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H7N3O2.2ClH/c13-9(14)7-5-11-8(12-7)6-1-3-10-4-2-6;;/h1-5H,(H,11,12)(H,13,14);2*1H

InChI-Schlüssel

YVRQDYHQVGLHTH-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2=NC=C(N2)C(=O)O.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Ethyl Ester Synthesis and Hydrolysis

A common route involves synthesizing the ethyl ester derivative, followed by hydrolysis to the carboxylic acid. For example:

  • Starting material : Ethyl 2-(pyridin-4-yl)-1H-imidazole-4-carboxylate.
  • Hydrolysis : Treatment with potassium hydroxide (KOH) at 30°C yields the free carboxylic acid.
  • Salt formation : The product is treated with hydrochloric acid (HCl) to form the dihydrochloride salt.

Reaction Conditions :

Step Reagent Temperature Time Yield
Ester hydrolysis 1M KOH 30°C 2–4 hr 92.5%
Dihydrochloride salt HCl (gaseous) RT 1 hr 95%

This method is scalable and avoids harsh conditions, making it suitable for industrial production.

Condensation of Pyridine and Imidazole Derivatives

Pyridine-Aldehyde Cyclocondensation

The imidazole ring is formed via cyclocondensation of 4-pyridinecarboxaldehyde with amines and α-keto acids:

  • Reactants : 4-Pyridinecarboxaldehyde, ammonium acetate, and ethyl glyoxalate.
  • Conditions : Acetic acid, reflux (120°C) for 6–8 hours.
  • Post-treatment : The intermediate is hydrolyzed and converted to the dihydrochloride salt.

Key Advantages :

  • High regioselectivity for the 4-carboxylic acid position.
  • Yields >80% after optimization.

Oxidative Methods for Carboxylic Acid Formation

Oxidation of Methyl-Substituted Precursors

Methyl groups on the imidazole ring are oxidized to carboxylic acids using strong oxidizing agents:

  • Oxidizing agent : KMnO₄ or H₂O₂ in acidic media.
  • Example : 2-(Pyridin-4-yl)-1H-imidazole-4-methyl → 2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid.

Optimization Notes :

  • H₂O₂ in H₂SO₄ at 120°C for 12 hours achieves 70–75% conversion.
  • Excess oxidant improves yield but may degrade the pyridine ring.

Direct Salt Formation via Acidic Workup

In Situ Protonation with HCl

The free base is protonated using HCl gas or concentrated HCl solution:

  • Procedure : The free base is dissolved in ethanol, and HCl gas is bubbled through the solution.
  • Crystallization : The dihydrochloride salt precipitates upon cooling.

Critical Parameters :

  • Stoichiometric HCl (2 equivalents) ensures complete salt formation.
  • Purity >98% is achievable with recrystallization from ethanol/water.

Novel One-Pot Synthesis Approaches

Sequential Amination and Cyclization

A one-pot method combines pyridine derivatives, ethyl cyanoacetate, and ethyl glycinate hydrochloride under neat conditions:

  • Reactants : 4-Pyridylamine, ethyl cyanoacetate, ethyl glycinate hydrochloride.
  • Conditions : 70°C for 2 hours, followed by HCl treatment.

Performance :

  • Yield: 65–70%.
  • Reduces purification steps but requires precise stoichiometry.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Ester hydrolysis 92.5 98.5 High Moderate
Cyclocondensation 80 97 Moderate Low
Oxidative oxidation 75 95 Low High
Direct salt formation 95 99 High High
One-pot synthesis 70 96 Moderate Moderate

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Pyridin-4-yl)-1H-imidazol-4-carbonsäure-Dihydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:

    Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitutionsmittel: Halogene, Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. So kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(Pyridin-4-yl)-1H-imidazol-4-carbonsäure-Dihydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann als Inhibitor bestimmter Enzyme oder Rezeptoren wirken und deren Aktivität modulieren und so verschiedene biologische Pfade beeinflussen. Der genaue Mechanismus kann je nach spezifischer Anwendung und Zielstruktur variieren.

Wirkmechanismus

The mechanism of action of 2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Table 1: Molecular Properties of Selected Imidazole-4-carboxylic Acid Dihydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 2 CAS Number
2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride* C₉H₉Cl₂N₃O₂ ~261.9 Pyridin-4-yl Not provided
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride C₈H₈Cl₂N₄O₂ 263.08 Pyrimidin-2-yl 1808532-55-9
2-(1-Methylpiperidin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride C₁₀H₁₇Cl₂N₃O₂ 282.16 1-Methylpiperidin-4-yl 2138411-91-1

Key Observations:

Substituent Effects: The pyridin-4-yl group in the target compound is aromatic and planar, favoring interactions with flat biological targets (e.g., enzyme active sites).

Molecular Weight and Solubility :

  • The target compound has the lowest molecular weight (~261.9 g/mol), suggesting favorable pharmacokinetic properties. The higher molecular weight of (282.16 g/mol) may correlate with increased lipophilicity due to the piperidine group.

Crystallography and Solid-State Properties :

  • demonstrates that substituent position (e.g., pyridin-2-yl vs. pyridin-4-yl) significantly impacts crystal packing and space groups (e.g., P21/c vs. P21) . This suggests that the pyridin-4-yl substituent in the target compound may confer distinct solid-state stability compared to analogs.

Functional and Application-Based Comparisons

Notable Findings:

  • The pyridin-4-yl group’s orientation may optimize binding to planar biological targets, whereas the pyrimidin-2-yl group in could mimic nucleotide bases, making it suitable for antiviral research.
  • The dihydrochloride salt form (common across all compounds) improves aqueous solubility, a critical factor for bioavailability in drug development .

Biologische Aktivität

2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride is a heterocyclic compound featuring an imidazole ring fused with a pyridine ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interaction studies and as a candidate for drug development.

  • Molecular Formula : C10H9Cl2N3O2
  • CAS Number : 1339544-04-5
  • Molecular Weight : 252.10 g/mol

The compound's unique structural properties enable it to modulate the activity of various enzymes and receptors. It primarily interacts through:

  • Coordination with metal ions via the imidazole ring.
  • π-π stacking interactions with aromatic residues in proteins, which are crucial for influencing enzyme activity and receptor interactions.

Biological Activity

Research indicates that 2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride exhibits several biological activities:

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic applications in treating diseases related to enzyme dysregulation. For instance, it has been identified as a potential inhibitor of GSK-3β, which is implicated in various neurodegenerative diseases .

Anticancer Activity

The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies reveal that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine and imidazole rings can enhance its potency against specific cancer types .

Case Study 1: GSK-3β Inhibition

A study focused on developing GSK-3β inhibitors revealed that derivatives of 2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid exhibited significant inhibitory activity. The most potent analogs showed IC50 values in the low micromolar range, indicating strong potential for treating conditions like Alzheimer's disease and bipolar disorder .

Case Study 2: Antiparasitic Activity

Research into antiparasitic properties highlighted that this compound can inhibit specific parasitic enzymes, showing promise against malaria parasites. The optimization of the compound's structure improved its aqueous solubility and metabolic stability, leading to enhanced efficacy in vivo .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acidSimilar imidazole-pyridine structurePotential DGAT1 inhibitor
2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzimidazoleContains fluorinated groupsEnhanced biological activity due to fluorination
2-(Pyridin-3-yl)-1H-imidazoleVariation in pyridine positionDifferent binding affinities compared to target proteins

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.